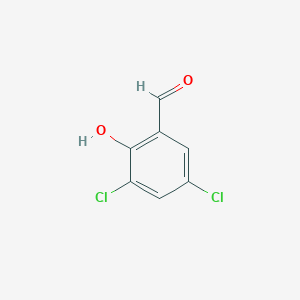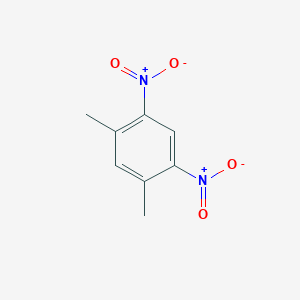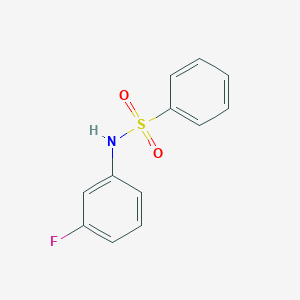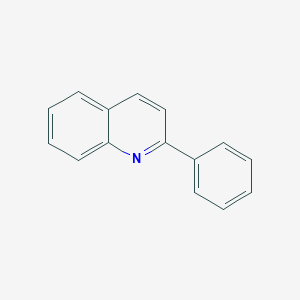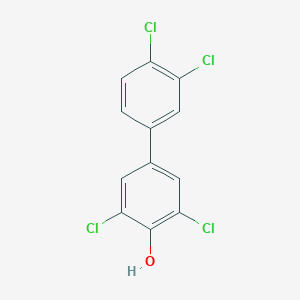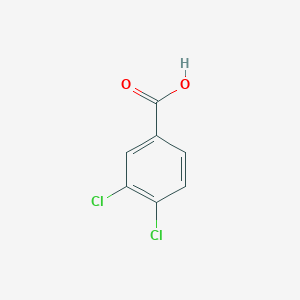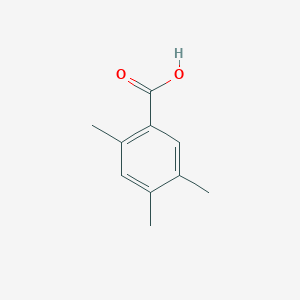
3-(4-氯苯基)丙酸
概述
描述
Synthesis Analysis
The synthesis of compounds related to 3-(4-Chlorophenyl)propanoic acid involves various chemical reactions and starting materials. For instance, the synthesis of 3-(trichlorogermyl)propanoic acid and its subsequent reaction with phenylmagnesium bromide to yield 3-(triphenylgermyl)propanoic acid demonstrates the reactivity of the β-carboxylic functional group with organometallic reagents . Similarly, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized and tested as an insect growth regulator, showcasing the potential for creating bioactive derivatives of the parent compound . Additionally, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and its phosphonic and sulfonic acid derivatives indicates the versatility of the core structure in generating compounds with biological activity, such as GABA B receptor antagonists .
Molecular Structure Analysis
The molecular structure and vibrational spectra of 4-amino-3(4-chlorophenyl) butanoic acid were studied using FT-IR and FTR, with computational methods providing insights into the molecular electronic energy, geometrical structure, and vibrational spectra . The structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid was confirmed by X-ray crystallography, revealing the formation of an α-acetoxy propenoic acid with a trans extended side chain conformation . The molecular structure of 3-[(4-chlorophenylamido)]propenoic acid and its metal complexes were characterized by spectroscopic techniques, indicating a 4-coordinated geometry in the solid state .
Chemical Reactions Analysis
The reactivity of 3-(4-Chlorophenyl)propanoic acid derivatives in chemical reactions is highlighted by the transformation of 3-(trichlorogermyl)propanoic acid into various phenylated products . The bio-assay of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate against Galleria mellonella demonstrates the compound's potential as an insect growth regulator, which is a result of its chemical structure and reactivity . The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds illustrates the ability to create specific antagonists for the GABA B receptor .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(4-Chlorophenyl)propanoic acid derivatives are influenced by their molecular structures. The vibrational studies of 4-amino-3(4-chlorophenyl) butanoic acid, including the analysis of hyperpolarizability and NBO, provide insights into the stability and charge delocalization within the molecule . The crystal structure of 2-(4-chlorophenoxy)propionic acid reveals the antiplanar conformation of the carboxylic acid group and the formation of a catemer motif, which differs from the cyclic dimers observed in the racemic compound .
科学研究应用
GABA B Receptor Antagonists: 合成3-氨基-3-(4-氯苯基)丙酸及相关化合物已被探索,以作为GABAB受体上GABA的特异性拮抗剂(Abbenante, Hughes, & Prager, 1997)。
Chiral Separation: 进行了关于α-(氯苯基)丙酸异构体的对映体分离研究,包括3-(4-氯苯基)丙酸,使用逆流色谱法进行,突出了氯取代基在手性分离中的重要性(Jin et al., 2019)。
Chemical Synthesis: 报道了从3-(2,4-二氯苯基)丙酸合成的(1H-1,2,4-三唑-1-基)甲基3-(2,4-二氯苯基)丙酸酯的制备和结构表征研究(Yan, 2014)。
Environmental Chemistry: 研究了使用疏水性深共融溶剂从水介质中去除包括从3-(4-氯苯基)丙酸衍生的3-氯苯酚在内的氯苯酚(Adeyemi et al., 2020)。
Optical Purity and Acaricidal Activity: 从3-(4-氯苯基)丙酸衍生的2-[4-(异丙氧基)苯基]丙酸开始,探索了具有杀螨活性的光学纯化合物的化酶合成(Bosetti et al., 1994)。
Organometallic Chemistry: 研究了从3-(4-氯苯基)丙酸衍生的3-(三苯基锗基)丙酸的合成和反应性,重点关注其不寻常的β-羧基官能团特性(Zheng, Ye, & Ji, 1994)。
Renewable Chemistry: 探索了从3-(4-羟基苯基)丙酸衍生的天然存在的酚类化合物苹果酸作为增强带有-OH基团分子反应性的可再生构建块(Trejo-Machin et al., 2017)。
Molecular Docking and Antimicrobial Activity: 进行了关于3-(4-氯苯基)-5-[4-丙基)苯基-4,5-二氢-1H-吡唑-1-基] (吡啶-4-基) 甲酮的分子结构、光谱、量子化学、拓扑、分子对接和抗菌活性的研究(Sivakumar et al., 2021)。
作用机制
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(4-Chlorophenyl)propanoic acid are not well-documented. These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy. More research is needed to understand the pharmacokinetics of 3-(4-Chlorophenyl)propanoic acid .
Result of Action
It is hypothesized that the compound may have various effects at the molecular and cellular levels, depending on its targets and mode of action .
安全和危害
属性
IUPAC Name |
3-(4-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSLOKZINKEUCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174022 | |
| Record name | Benzenepropanoic acid, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)propanoic acid | |
CAS RN |
2019-34-3 | |
| Record name | beta-(p-Chlorophenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-(P-CHLOROPHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU6X3MW040 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-amino-3-(4-chlorophenyl)propanoic acid compare to other GABAB receptor antagonists, and how do these structural differences affect their activity?
A2: The research highlights that 3-amino-3-(4-chlorophenyl)propanoic acid is a lower homologue of baclofen [, ]. This means it possesses a similar structure but with a shorter carbon chain. The study also synthesized and compared its activity to corresponding phosphonic (2-amino-2-(4-chlorophenyl)ethylphosphonic acid) and sulfonic acid (2-amino-2-(4-chlorophenyl)ethanesulfonic acid) analogues. Interestingly, the sulfonic acid analogue exhibited the strongest antagonistic activity (pA2 4.0) compared to the phosphonic (pA2 3.8) and carboxylic acid (3-amino-3-(4-chlorophenyl)propanoic acid, pA2 3.5) counterparts [, ]. This suggests that incorporating a sulfonic acid group instead of a carboxylic acid group in this specific chemical structure could potentially enhance the antagonistic potency at the GABAB receptor.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

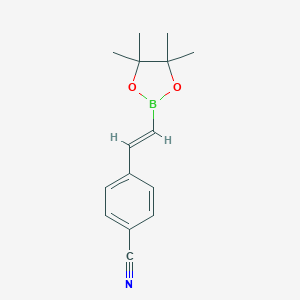
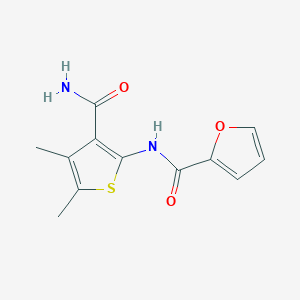
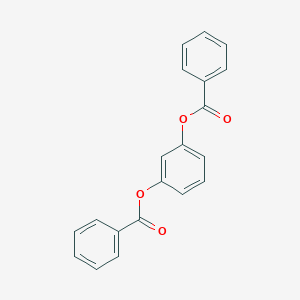

![7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B181250.png)

